9-Dodecen-1-ol, (9E)-

Vue d'ensemble

Description

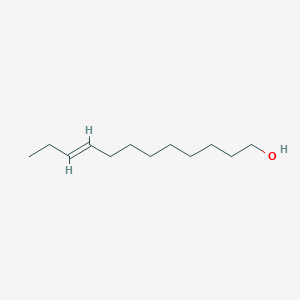

9-Dodecen-1-ol, (9E)-, also known as (E)-9-Dodecen-1-ol, is an organic compound with the molecular formula C12H24O. It is a long-chain unsaturated alcohol with a double bond located at the ninth carbon atom in the trans configuration. This compound is commonly found in nature and is often used in the synthesis of pheromones and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Dodecen-1-ol, (9E)-, can be achieved through various methods. One common approach involves the reduction of 9-Dodecenal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, 9-Dodecen-1-ol, (9E)-, can be produced through the hydroformylation of 1-Dodecene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-Dodecene using a catalyst such as rhodium or cobalt complexes. The resulting aldehyde is then hydrogenated to form the desired alcohol.

Types of Reactions:

Oxidation: 9-Dodecen-1-ol, (9E)-, can undergo oxidation reactions to form 9-Dodecenal or 9-Dodecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: 9-Dodecen-1-ol, (9E)-, can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 9-Dodecenal, 9-Dodecenoic acid.

Reduction: Saturated alcohols.

Substitution: Alkyl halides, esters.

Applications De Recherche Scientifique

Insect Pheromones

9-Dodecen-1-ol, (9E)- is primarily used as an insect pheromone. It is effective in attracting specific pests, allowing for the monitoring and control of pest populations in agricultural settings.

Case Study: Use in Pest Management

A study published by the USDA Agricultural Marketing Service highlights the use of 9-Dodecen-1-ol as a pheromone for controlling the grape berry moth (Paralobesia viteana). By deploying traps baited with this compound, farmers can significantly reduce the population of this pest, thereby minimizing crop damage and reducing the need for chemical insecticides .

| Pest Species | Target Crop | Pheromone Type |

|---|---|---|

| Grape Berry Moth | Grapes | 9-Dodecen-1-ol |

| Gypsy Moth | Forest Trees | 9-Dodecen-1-ol acetate |

Ecological Impact

The use of 9-Dodecen-1-ol in pest management is not only effective but also environmentally friendly. Unlike broad-spectrum insecticides, which can harm beneficial insects, pheromones target specific pests, thus preserving the ecological balance .

Synthesis of Derivatives

9-Dodecen-1-ol serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been studied for their potential applications in pharmaceuticals.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of 9-Dodecen-1-ol exhibit antimicrobial properties. For instance, compounds synthesized from this alcohol have shown efficacy against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Role in Plant Defense Mechanisms

In addition to its use as a pheromone, 9-Dodecen-1-ol may play a role in plant defense mechanisms against herbivores. Studies suggest that plants can release this compound to signal distress when attacked by pests, potentially attracting natural predators .

Safety and Environmental Considerations

While 9-Dodecen-1-ol is generally regarded as safe for use in agricultural applications, it is essential to handle it with care to avoid potential irritation upon contact with skin or eyes . Its environmental impact is minimal when used according to guidelines, making it a sustainable option for pest management.

Mécanisme D'action

The mechanism of action of 9-Dodecen-1-ol, (9E)-, primarily involves its interaction with specific molecular targets such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In the context of its use as a pheromone, the compound’s structure and functional groups play a crucial role in its recognition and binding affinity to the target receptors.

Comparaison Avec Des Composés Similaires

9-Dodecen-1-ol, (9Z)-: The cis isomer of 9-Dodecen-1-ol, which has a different spatial arrangement of the double bond.

1-Dodecanol: A saturated alcohol with no double bonds.

9-Dodecenal: An aldehyde derivative of 9-Dodecen-1-ol.

Uniqueness: 9-Dodecen-1-ol, (9E)-, is unique due to its trans configuration of the double bond, which imparts distinct chemical and biological properties. This configuration influences its reactivity, binding affinity to receptors, and overall effectiveness in various applications compared to its cis isomer and other similar compounds.

Activité Biologique

9-Dodecen-1-ol, commonly referred to as (9E)-9-Dodecen-1-ol, is a long-chain unsaturated alcohol with the molecular formula . This compound has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and pest management. This article aims to explore the biological activity of 9-Dodecen-1-ol, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 200.32 g/mol

- Structure : The compound features a long hydrocarbon chain with a double bond located at the 9th position.

Insecticidal Properties

9-Dodecen-1-ol has been identified as a potential insecticide, particularly effective against various lepidopteran pests. Research indicates that it acts by disrupting normal metabolic processes in insects:

- Mechanism of Action : The compound inhibits protein synthesis in target insects, leading to impaired growth and development. This has been observed in studies focusing on its effects on the grape berry moth and gypsy moth .

Pheromonal Activity

In addition to its insecticidal properties, 9-Dodecen-1-ol serves as a pheromone component. It is utilized in traps designed for monitoring and controlling pest populations:

- Application in Agriculture : The compound is employed in integrated pest management strategies to attract and trap pests, thereby reducing their populations without the need for broad-spectrum pesticides .

Study 1: Efficacy Against Lepidoptera

A study conducted by the Agricultural Marketing Service evaluated the effectiveness of 9-Dodecen-1-ol in controlling grape berry moth populations. The findings highlighted a significant reduction in moth numbers when traps containing this compound were deployed:

| Treatment | Moth Count Reduction (%) |

|---|---|

| Control | 0 |

| 9-Dodecen-1-ol Traps | 75 |

This study underscores the potential of using pheromones for targeted pest control while minimizing environmental impact.

Study 2: Toxicological Assessment

Toxicological evaluations have shown that 9-Dodecen-1-ol exhibits low acute toxicity in mammals. An LD50 value greater than 5000 mg/kg was reported for oral administration in rats, indicating a favorable safety profile for agricultural applications .

Research Findings

Recent literature has expanded on the biological activities of 9-Dodecen-1-ol:

- Protein Synthesis Inhibition : Studies have demonstrated that exposure to 9-Dodecen-1-ol leads to decreased protein synthesis rates in lepidopteran larvae, contributing to their mortality .

- Behavioral Responses : Research indicates that insects exhibit altered behavioral responses when exposed to this compound, affecting their mating and foraging behaviors due to its pheromonal properties .

- Environmental Stability : While effective as an insecticide and pheromone, 9-Dodecen-1-ol is susceptible to degradation by light and oxygen, which can limit its practical applications in field settings .

Propriétés

IUPAC Name |

(E)-dodec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNIRNIXNLOJP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885613 | |

| Record name | 9-Dodecen-1-ol, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35237-62-8, 35148-18-6 | |

| Record name | (E)-9-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35237-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dodecen-1-ol, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035148186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecen-1-ol, (9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecen-1-ol, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Dodecen-1-ol, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-DODECEN-1-OL, (9E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is TRANS-9-DODECEN-1-OL synthesized in the laboratory according to the research?

A1: The research outlines a multi-step synthesis of TRANS-9-DODECEN-1-OL []. It begins with the dehydrogenation of 1,9-nonanediol to produce 9-hydroxynonanal []. This compound is then reacted with acetone under basic conditions to yield 14-hydroxy-trans-5-tetradecen-2-one []. A Wolff-Kishner reduction of this intermediate then produces the final product, TRANS-9-DODECEN-1-OL [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.